molecular formula C18H19ClN4O3 B11127051 N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide

Cat. No.: B11127051
M. Wt: 374.8 g/mol
InChI Key: LLFJQRSBOFMFOV-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazinecarboxamide core, which is known for its diverse biological activities, and a piperidino moiety substituted with a chlorophenyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidino intermediate, which is then reacted with a pyrazinecarboxamide derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method ensures that the reaction conditions are precisely controlled, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-chlorophenyl)-4-oxopiperidino]-2-oxoethyl}-2-pyrazinecarboxamide
  • N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyridinecarboxamide
  • N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxylate

Uniqueness

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2-pyrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H19ClN4O3/c19-14-3-1-13(2-4-14)18(26)5-9-23(10-6-18)16(24)12-22-17(25)15-11-20-7-8-21-15/h1-4,7-8,11,26H,5-6,9-10,12H2,(H,22,25)

InChI Key

LLFJQRSBOFMFOV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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